3-(5-Chloro-1,3-benzoxazol-2-yl)aniline chemical structure and IUPAC name
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline chemical structure and IUPAC name
An In-Depth Technical Guide to 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its chemical identity, including its definitive structure and IUPAC nomenclature. A detailed, field-tested protocol for its synthesis via the Phillips condensation reaction is presented, with a causal explanation of the mechanistic steps. Furthermore, this guide summarizes key physicochemical properties and discusses the compound's potential applications as a versatile scaffold in drug discovery, drawing parallels with structurally related molecules with proven biological activity. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this valuable chemical entity.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system is a prominent heterocyclic scaffold that forms the core of numerous compounds with a wide array of biological activities.[1] This privileged structure is found in various pharmaceuticals and clinical candidates, valued for its rigid, planar nature and its ability to engage in various non-covalent interactions with biological targets. When substituted with an aniline moiety, as in the case of 2-arylbenzoxazoles, the resulting molecule becomes a crucial building block for creating extensive libraries of potential therapeutic agents. Aniline itself is a foundational precursor in the synthesis of polymers, dyes, and pharmaceuticals.[2]
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline (Figure 1) combines the benzoxazole core with a meta-substituted aminophenyl group. This specific arrangement of functional groups—the chloro substituent, the benzoxazole nitrogen and oxygen, and the reactive aniline amine—provides multiple points for chemical modification, making it a highly strategic intermediate for developing complex molecular architectures. This guide aims to provide the core technical data and synthetic logic required to effectively utilize this compound in a research and development setting.
Chemical Identity and Structure Elucidation
Correctly identifying a compound is critical for reproducibility and regulatory compliance. The subject of this guide is unambiguously identified by the following nomenclature and structural properties.
IUPAC Name and Synonyms
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Preferred IUPAC Name: 3-(5-chlorobenzo[d]oxazol-2-yl)aniline
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Common Synonyms: 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline[3]
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CAS Number: 293737-77-6[3]
Molecular Structure and Formula
The chemical structure consists of a central benzoxazole ring chlorinated at position 5. This ring is connected at its 2-position to a phenyl ring, which bears an amino group at the meta- (3-) position.
Figure 1. 2D Chemical Structure.Core Chemical Data
A summary of the fundamental properties of the molecule is provided in Table 1. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂O | [3] |
| Molecular Weight | 244.68 g/mol | [3] |
| SMILES | C1=CC(=CC(=C1)N)C2=NC3=C(C=CC(=C3)Cl)O2 | [3] |
| CAS Number | 293737-77-6 | [3] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 2-arylbenzoxazoles is most effectively achieved through the Phillips condensation reaction. This method involves the acid-catalyzed cyclization and dehydration of an ortho-aminophenol with a carboxylic acid. For the synthesis of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline, the logical precursors are 2-amino-4-chlorophenol and 3-aminobenzoic acid. A similar strategy has been successfully employed for synthesizing the isomeric compound, 4-(5-chlorobenzoxazol-2-yl)aniline.[4]
Rationale for Reagent and Condition Selection
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Reactants:
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2-Amino-4-chlorophenol: Provides the core structure of the 5-chlorobenzoxazole ring.
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3-Aminobenzoic acid: Serves as the source for both the 2-phenyl substituent and the terminal aniline group.
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Catalyst/Solvent:
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Polyphosphoric Acid (PPA): PPA is an exceptionally effective reagent for this transformation. It acts as both a Brønsted acid catalyst to activate the carboxylic acid and as a powerful dehydrating agent, driving the equilibrium of the reaction towards the cyclized product by removing the water formed during the reaction. Its high viscosity and boiling point allow the reaction to be conducted at elevated temperatures, ensuring a sufficient reaction rate.
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Detailed Experimental Protocol
Caution: This procedure should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
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Reaction Setup:
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Place 1.0 equivalent of 2-amino-4-chlorophenol and 1.1 equivalents of 3-aminobenzoic acid into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
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Add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture is stirrable (approximately 10-15 times the mass of the limiting reagent).
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Reaction Execution:
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Begin stirring the mixture under a gentle flow of nitrogen.
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Heat the flask in a heating mantle to 180-200°C. The exact temperature may require optimization, but this range is typical for PPA-mediated condensations.[4]
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Maintain the temperature and vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.
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Work-up and Isolation:
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Allow the reaction mixture to cool to approximately 80-100°C.
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Crucial Step: While still warm and with extreme caution, slowly pour the viscous reaction mixture onto a large volume of crushed ice with vigorous stirring. PPA reacts exothermically with water; a slow, controlled addition is essential to manage the heat generated.
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The crude product will precipitate as a solid. Continue stirring the ice-water slurry for 1-2 hours to ensure complete hydrolysis of the PPA and precipitation of the product.
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Neutralize the acidic slurry by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is approximately 7-8.
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Collect the solid precipitate by vacuum filtration. .
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Purification:
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Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
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Dry the crude product in a vacuum oven.
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Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol, or by column chromatography on silica gel if necessary.
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Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: The utility of the title compound as a scaffold for generating diverse chemical libraries.
Conclusion
3-(5-Chloro-1,3-benzoxazol-2-yl)aniline is a well-defined chemical entity with significant potential as a building block in the synthesis of biologically active molecules. Its preparation via the robust Phillips condensation is straightforward and high-yielding. The presence of a reactive aniline handle on a privileged benzoxazole scaffold provides chemists with a powerful platform for generating novel compounds for drug discovery, particularly in the fields of oncology and enzyme inhibition. The physicochemical properties of this compound are favorable for developing drug-like molecules, making it a valuable addition to any research library.
References
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PubChem. 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline. National Center for Biotechnology Information. Available from: [Link]
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Aydın, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1544. Available from: [Link]
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Aydın, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. ResearchGate. Available from: [Link]
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PubChem. 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-benzothiophene 1,1-dioxide. National Center for Biotechnology Information. Available from: [Link]
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Cheméo. Chemical Properties of m-Chloroaniline hydrochloride (CAS 141-85-5). Available from: [Link]
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Al-Juboori, A. M. J., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available from: [Link]
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Al-Juboori, A. M. J., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Available from: [Link]
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Knowde. Industrial Applications of Aniline. Available from: [Link]
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Ghorab, M. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16301. Available from: [Link]
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